molecular formula C18H29NO6 B3165999 1-tert-Butyl 10-(2,5-dioxopyrrolidin-1-yl) decanedioate CAS No. 905735-81-1

1-tert-Butyl 10-(2,5-dioxopyrrolidin-1-yl) decanedioate

Cat. No. B3165999
CAS RN: 905735-81-1
M. Wt: 355.4 g/mol
InChI Key: XEERYYHKUOCIQX-UHFFFAOYSA-N
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Description

“1-tert-Butyl 10-(2,5-dioxopyrrolidin-1-yl) decanedioate” is a chemical compound with the molecular formula C18H29NO6 . It has a molecular weight of 355.43 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .

Scientific Research Applications

Synthesis and Organic Chemistry

1-tert-Butyl 10-(2,5-dioxopyrrolidin-1-yl) decanedioate is involved in various synthetic and organic chemistry applications. For instance, it participates in reactions to produce N-tert-butyl-2,2-dimethylbutyramide derivatives and 1-tert-butyl-4,4-dimethyl-2,5-dioxopyrrolidine-3-carboxamides, demonstrating its utility in synthesizing complex organic compounds. These reactions are important for the development of new materials and chemicals with potential applications in pharmaceuticals, agrochemicals, and materials science (Yavari, Habibi, Hosseini-Tabatabaei, & Bijanzadeh, 2003).

Polymer and Materials Science

The compound has implications in polymer and materials science, as shown by studies on conducting polymers. For example, the synthesis of decanedioic acid bis-(4-pyrrol-1-yl-phenyl) ester, a related compound, highlights its role in creating conducting polymers through electrochemical methods. These polymers have applications in electronics, coatings, and as advanced materials with unique electrical properties (Çırpan, Guner, & Toppare, 2004).

Renewable Energy and Environmental Applications

Research on renewable gasoline, solvents, and fuel additives showcases the environmental and energy-related applications of derivatives of this compound. Specifically, the synthesis and application of related dioxolanes as sustainable fuel additives demonstrate the compound's potential in improving fuel efficiency and reducing environmental impact, offering alternatives to traditional fossil fuels (Harvey, Merriman, & Quintana, 2016).

Advanced Synthetic Methods

The development of efficient synthetic methods for compounds like 1-octacosanol, involving key steps that utilize derivatives of this compound, underscores its importance in synthetic chemistry. These methods enable the production of high-value chemicals from readily available materials, contributing to advancements in chemical synthesis and industrial chemistry (Vijayalakshmi Kunkuma et al., 2013).

Mechanism of Action

properties

IUPAC Name

1-O-tert-butyl 10-O-(2,5-dioxopyrrolidin-1-yl) decanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO6/c1-18(2,3)24-16(22)10-8-6-4-5-7-9-11-17(23)25-19-14(20)12-13-15(19)21/h4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEERYYHKUOCIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171945
Record name 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905735-81-1
Record name 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905735-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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